molecular formula C21H22O3S2 B14243608 Triphenylsulfanium propane-1-sulfonate CAS No. 422508-79-0

Triphenylsulfanium propane-1-sulfonate

Cat. No.: B14243608
CAS No.: 422508-79-0
M. Wt: 386.5 g/mol
InChI Key: YSHOBHYGQAHFIZ-UHFFFAOYSA-M
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Description

Triphenylsulfanium propane-1-sulfonate is a sulfonium salt composed of a triphenylsulfanium cation (C₁₈H₁₅S⁺) and a propane-1-sulfonate anion (C₃H₇SO₃⁻). Sulfonium salts are widely utilized in industrial applications, particularly as photoacid generators (PAGs) in photolithography for semiconductor manufacturing . The propane-1-sulfonate anion distinguishes this compound from related sulfonates by offering a shorter, non-fluorinated alkyl chain, which may enhance biodegradability compared to perfluorinated analogs .

Properties

CAS No.

422508-79-0

Molecular Formula

C21H22O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

propane-1-sulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C3H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-7(4,5)6/h1-15H;2-3H2,1H3,(H,4,5,6)/q+1;/p-1

InChI Key

YSHOBHYGQAHFIZ-UHFFFAOYSA-M

Canonical SMILES

CCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsulfanium propane-1-sulfonate typically involves the reaction of triphenylsulfonium chloride with propane-1-sulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenylsulfanium propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylsulfanium propane-1-sulfonate involves its ability to act as a strong electrophile due to the positively charged sulfur atom. This allows it to participate in various nucleophilic substitution reactions, where it can transfer its phenyl groups to nucleophiles. The compound can also stabilize transition states in catalytic reactions, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

Triphenylsulfanium Perfluorobutane Sulfonate
  • Structure : Features a perfluorobutane sulfonate anion (C₄F₉SO₃⁻) paired with the triphenylsulfanium cation.
  • Properties :
    • Higher thermal stability (~300°C decomposition) due to the robust C-F bonds .
    • Generates stronger acids upon irradiation, critical for high-resolution photoresists.
    • Restricted under RoHS due to environmental persistence and bioaccumulation risks .
  • Applications : Historically used in electronics but increasingly phased out for eco-friendly alternatives.
Sodium 3-(Allyloxy)-2-Hydroxypropanesulphonate (HAPS)
  • Structure : Sodium salt with hydroxyl and allyloxy substituents on the propane-1-sulfonate backbone .
  • Properties :
    • High water solubility (219.21 g/mol molecular weight) due to the sodium cation and polar groups.
    • Lower thermal stability (~200°C decomposition).
  • Applications : Surfactants or intermediates in organic synthesis, differing from sulfonium salts’ electronic uses .
3-(N,N-Dimethyl-N-Hexadecylammonio)Propane-1-Sulfonate
  • Structure : Zwitterionic surfactant with a quaternary ammonium cation and propane-1-sulfonate anion .
  • Properties :
    • High solubility in aqueous and organic phases (407.65 g/mol molecular weight).
    • Acts as a surfactant due to the long alkyl chain (C₁₆).
  • Applications : Detergents or emulsifiers, contrasting with sulfonium salts’ roles in photochemistry .
Triphenylsulfanium 10-Camphorsulfonate
  • Structure : Combines triphenylsulfanium with a bulky, chiral camphorsulfonate anion .
  • Properties :
    • Low water solubility and high thermal stability (~280°C decomposition).
    • Generates camphorsulfonic acid, a weaker acid compared to perfluorinated analogs.
  • Applications : Photoinitiators in UV-curable resins, where chirality and solubility are critical .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Thermal Decomposition (°C) Key Applications
Triphenylsulfanium propane-1-sulfonate C₂₁H₂₁SO₃S 380.52 Moderate (organic) ~250 Photoresists, Electronics
Triphenylsulfanium perfluorobutane sulfonate C₂₂H₁₅F₉SO₃S 568.44 Low (water) ~300 Electronics (restricted)
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate C₆H₁₁NaO₅S 219.21 High (water) ~200 Surfactants
3-(N,N-Dimethyl-N-C₁₆-ammonio)propane-1-sulfonate C₂₁H₄₅NO₃S 407.65 High (water) ~150 Zwitterionic surfactants
Triphenylsulfanium 10-Camphorsulfonate C₂₈H₃₃SO₄S 513.69 Low (water) ~280 Photoinitiators

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